molecular formula C10H12O3 B8653103 2-(4-Hydroxy-2,3-dimethylphenyl)acetic acid

2-(4-Hydroxy-2,3-dimethylphenyl)acetic acid

Cat. No. B8653103
M. Wt: 180.20 g/mol
InChI Key: OTUGLLGZOLDXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxy-2,3-dimethylphenyl)acetic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Hydroxy-2,3-dimethylphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxy-2,3-dimethylphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Hydroxy-2,3-dimethylphenyl)acetic acid

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(4-hydroxy-2,3-dimethylphenyl)acetic acid

InChI

InChI=1S/C10H12O3/c1-6-7(2)9(11)4-3-8(6)5-10(12)13/h3-4,11H,5H2,1-2H3,(H,12,13)

InChI Key

OTUGLLGZOLDXHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Methoxy-2,3-dimethylphenyl)-1-(pyrrolidin-1-yl)ethanone was suspended in a mixture of 48% HBr (aq) (15 mL) and acetic acid (15 mL) and the reaction was heated to reflux for 24 h. The reaction was poured over ice and brought to pH 4 with 1 N NaOH. Ethyl acetate was added and the layers were separated. The organic layer was dried (Na2SO4), filtered and concentrated in vacuo. The residue was taken up in dioxane (100 mL) and 1 N HCl (15 mL) was added. The reaction was heated to reflux for 4 days. Ethyl acetate and 1N HCl were added. The layers were separated, and the aqueous layer was washed with additional ethyl acetate. The organics were combined, dried (Na2SO4), filtered and concentrated in vacuo. Flash column chromatography of the residue, eluting 0% to 7% methanol in dichloromethane, afforded the title compound. LC-MS ESI (neg.) m/z: 179.2 (M−H).
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2-(4-Methoxy-2,3-dimethylphenyl)-1-(pyrrolidin-1-yl)ethanone
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